2-Azido-ADP
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64020-53-7 |
|---|---|
Molecular Formula |
C10H14N8O10P2 |
Molecular Weight |
468.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
FTMUAIDHSPOISG-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |
Synonyms |
1-azidoadenosine-3',5'-bisphosphate 2-azido-ADP 2-azidoadenosine 3',5'-diphosphate |
Origin of Product |
United States |
2 Azido Adp: Synthesis, Properties, and Applications
Synthesis
The synthesis of this compound typically involves chemical modification of adenosine diphosphate or its precursors. Methods may include the enzymatic coupling of radiolabeled 2-azido-AMP with NMN (nicotinamide mononucleotide) to form 2-azido-NAD+, which can then be processed to yield this compound acs.orgnih.gov. Alternatively, direct chemical synthesis routes starting from modified adenine bases or nucleosides have been employed acs.org. Often, the analog is synthesized in a radiolabeled form, such as with [α-³²P] or [β-³²P] in the phosphate (B84403) chain, to facilitate detection and quantification of the covalently labeled target molecules acs.orgnih.govnih.govnih.gov.
Physicochemical Properties
The key physicochemical property of this compound is the presence of the azido group at the C-2 position of the purine (B94841) ring. This azido moiety is stable in the dark but becomes highly reactive upon photoactivation by UV light, generating a potent nitrene intermediate capable of forming covalent bonds with nearby molecular structures wikipedia.orgnih.govnih.gov. As an analog of ADP, this compound retains the ability to bind to sites that recognize ADP, thereby acting as a competitive inhibitor or substrate in some enzymatic reactions in the absence of light nih.govnih.govnih.govnih.gov. Its binding affinity and specificity are crucial for successful photoaffinity labeling.
Applications in Photoaffinity Labeling
This compound has been instrumental in identifying and characterizing nucleotide-binding sites in various biological systems. By covalently labeling proteins that bind ADP, researchers can pinpoint specific amino acid residues or regions involved in these interactions, providing insights into enzyme mechanisms and protein structure.
Key Research Findings and Applications:
The utility of this compound as a photoaffinity probe is demonstrated by its application in studying several important protein targets:
ADP/ATP Carrier of Beef Heart Mitochondria: Studies utilized [α-³²P]this compound to photolabel the ADP/ATP carrier protein. Reversible binding assays showed that this compound inhibits ADP/ATP transport and binds to specific sites with high and low affinities. Upon photoirradiation, the carrier protein was covalently labeled. Proteolytic and chemical cleavage of the labeled protein identified two distinct regions (Phe-153 to Met-200 and Tyr-250 to Met-281) within the protein that are likely exposed to the cytosol, indicating their role in ADP binding and transport nih.gov.
Chloroplast Coupling Factor 1 (CF1): this compound was employed to probe the nucleotide-binding sites on the membrane-bound CF1 of spinach chloroplast thylakoid membranes. It was found to inhibit the light-induced binding of ADP to a tight nucleotide-binding site on CF1. The analog itself bound tightly to the thylakoid membranes, particularly when energized. Subsequent UV photolysis of membranes containing bound [β-³²P]this compound resulted in covalent incorporation of the label into the membranes. Further analysis revealed that the label was covalently bound to the β subunit of the CF1 complex, identifying this subunit as a key component of the ADP-binding site nih.govnih.gov.
Mitochondrial F1-ATPase: this compound was used to investigate nucleotide binding sites on mitochondrial F1-ATPase. It was found to bind to a slowly exchangeable, non-catalytic nucleotide binding site, leading to inhibition of ATPase activity. Covalent labeling via photolysis identified Tyr-368 on a β-subunit as a site of attachment for the nitrene intermediate derived from this compound, confirming its role in binding and inhibition acs.orgnih.govbiologiachile.cl.
G-Protein Transducin (Gαt): While often studied using the related analog [³²P]2-azido-NAD+, the ADP-ribose moiety of this analog is relevant to ADP binding. Studies using this probe indicated intramolecular interactions of the C-terminal domain of Gαt with other αt domains and intermolecular interactions with α and γ subunits. The βγ subunit was found to be in close proximity to Cys347 of Gαt, suggesting specific structural arrangements within the G-protein complex pnas.orgportlandpress.com.
Data Table 1: Targets of this compound Photoaffinity Labeling
| Target Protein/Complex | Biological Source/Context | Labeled Subunit/Region | Key Finding/Significance |
| ADP/ATP Carrier | Beef Heart Mitochondria | Phe-153 to Met-200; Tyr-250 to Met-281 | Identified two cytosolic-facing regions involved in ADP binding and transport. |
| Chloroplast Coupling Factor 1 (CF1) | Spinach Chloroplast Thylakoid Membranes | β subunit | Identified the β subunit as a key component of the tight ADP-binding site; demonstrated inhibition of ADP binding upon analog incorporation. |
| Mitochondrial F1-ATPase | Mitochondria (general) | Tyr-368 (β-subunit) | Identified a specific non-catalytic binding site involved in enzyme inhibition, crucial for understanding ATPase mechanism and regulation. |
| G-Protein Transducin (Gαt) (via ADP-ribose moiety) | Retina (related studies with 2-azido-NAD+) | C-terminal domain interactions; γ subunit | Indicated close proximity of the C-terminal domain of Gαt to other αt domains and the γ subunit, providing insights into G-protein structural organization and subunit interactions. |
Data Table 2: Characteristics of this compound as a Photoaffinity Probe
| Property/Application Aspect | Description |
| Chemical Structure | ADP analog with an azido group (-N3) at the C-2 position of the adenine base. |
| Photoreactive Group | Azido group, which upon UV irradiation generates a highly reactive nitrene intermediate. |
| Mechanism of Labeling | Reversible binding to ADP-recognition sites, followed by light-induced covalent cross-linking via nitrene. |
| Detection Method | Typically used in radiolabeled form (e.g., [³²P]) for detection via autoradiography or scintillation counting. |
| Primary Application | Identification and mapping of ADP-binding sites on proteins and protein complexes. |
| Key Advantages | High specificity for binding sites, covalent capture of transient interactions, identification of labeled regions. |
| Common Targets | ATP/ADP transporters, ATPases, G-proteins (via ADP-ribose moiety), kinases. |
Compound Name Table:
| Common Name | Chemical Name |
| This compound | 2-Azido-adenosine diphosphate |
| 2-Azido-[³²P]ADP | 2-Azido-[³²P]-adenosine diphosphate |
| 2-Azido-NAD⁺ | Nicotinamide 2-azidoadenosine (B19884) dinucleotide |
Methodological Applications of 2 Azido Adp in Biomolecular Interaction Studies
Principles and Methodologies of 2-Azido-ADP Photoaffinity Labeling
This compound is a photoactivatable analog of adenosine (B11128) diphosphate (B83284) (ADP) that serves as a powerful tool in biomolecular interaction studies. The underlying principle of photoaffinity labeling with this compound is the formation of a covalent bond between the ligand and its binding partner upon photoactivation. The azido (B1232118) group (-N3) on the purine (B94841) ring of the ADP molecule is chemically inert in the dark, allowing the analog to bind non-covalently to its target protein in a manner that mimics the natural ligand. Upon exposure to ultraviolet (UV) light, the aryl azide (B81097) is converted into a highly reactive nitrene intermediate. This transient species can then insert into nearby chemical bonds, typically C-H or N-H bonds, within the binding site of the protein, resulting in a stable, covalent crosslink. This process effectively "tags" the protein that binds ADP, allowing for its subsequent identification and characterization.
Experimental Protocols for Photolysis and Covalent Incorporation
The experimental protocols for photolysis and covalent incorporation of this compound involve a series of carefully controlled steps to ensure specific and efficient labeling of the target biomolecule. A typical workflow begins with the incubation of the biological sample, such as isolated mitochondria, chloroplast thylakoid membranes, or purified enzymes, with a radiolabeled version of this compound, often [α-³²P]this compound or [β-³²P]this compound, in the dark. nih.govnih.gov This allows the photoaffinity probe to bind to its specific nucleotide-binding sites. The concentration of this compound and the incubation time are optimized to achieve saturation of the target sites. For instance, in studies with chloroplast thylakoid membranes, a concentration of 1 µM was found to give 50% maximum binding. nih.gov
Following the incubation period, unbound this compound is often removed to minimize non-specific labeling. This can be achieved through methods like washing, centrifugation, or gel filtration chromatography. nih.govacs.org The sample, now containing the non-covalently bound photoaffinity probe, is then subjected to photolysis by irradiation with UV light at a specific wavelength, typically around 320 nm, which is optimal for activating the azido group while minimizing protein damage. nih.gov The duration of UV exposure is a critical parameter that needs to be empirically determined to maximize covalent incorporation into the specific binding site while limiting non-specific crosslinking and photodamage to the protein.
Control experiments are essential to validate the specificity of the labeling. These often include performing the experiment in the absence of UV irradiation to assess non-specific binding, and competition assays where an excess of the natural ligand (ADP or ATP) is added along with this compound. A significant reduction in the incorporation of the photolabel in the presence of the competitor indicates that the labeling is specific to the nucleotide-binding site. nih.govacs.org
Detection and Analysis of Photolabeled Biomolecules (e.g., SDS-PAGE, Autoradiography, Immunoreactivity)
Once covalent incorporation of radiolabeled this compound is achieved, various techniques are employed to detect and analyze the photolabeled biomolecules. A primary and widely used method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). nih.govnih.gov In this technique, the protein mixture is denatured and separated based on molecular weight. Following electrophoresis, the gel can be stained with a general protein stain, such as Coomassie Blue, to visualize all the protein bands.
To specifically detect the radiolabeled proteins, the gel is then subjected to autoradiography. researchgate.net The gel is exposed to X-ray film, and the radioactive decay from the ³²P-labeled this compound that is covalently attached to the target protein creates a dark band on the film, revealing the molecular weight of the labeled protein or protein subunit. nih.govresearchgate.net For example, in studies with chloroplast coupling factor 1, SDS-PAGE and autoradiography demonstrated that 2-azido-[β-³²P]ADP was covalently bound specifically to the β subunit of the complex. nih.govnih.gov
Immunoreactivity can also be used as a complementary method for detection and confirmation. If an antibody specific to the target protein is available, Western blotting can be performed. After SDS-PAGE, the proteins are transferred to a membrane, which is then probed with the primary antibody. A secondary antibody conjugated to a detection system (e.g., an enzyme for chemiluminescence) is then used to visualize the protein of interest. This can confirm the identity of the photolabeled protein.
Identification of Labeling Sites via Proteomic Approaches (e.g., Mass Spectrometry, Amino Acid Sequencing)
Following the identification of the photolabeled protein, proteomic approaches are employed to pinpoint the specific amino acid residues that form the nucleotide-binding site. This involves a multi-step process that typically begins with the purification of the labeled protein. The purified protein is then subjected to enzymatic or chemical cleavage to generate smaller peptide fragments. Enzymes like trypsin, which cleaves after lysine (B10760008) and arginine residues, or chemical reagents like cyanogen (B1215507) bromide, which cleaves after methionine residues, are commonly used. nih.gov
The resulting peptide mixture is then separated using techniques such as high-performance liquid chromatography (HPLC). The radioactive fractions corresponding to the labeled peptides are collected. These labeled peptides can then be subjected to Edman degradation for amino acid sequencing, which can reveal the identity of the modified residue. nih.gov
More modern and powerful approaches utilize mass spectrometry (MS) for the identification of labeling sites. nih.govnih.govthermofisher.com In a typical workflow, the digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, and the presence of the covalently attached this compound moiety results in a characteristic mass shift in the labeled peptide. The mass spectrometer can then fragment the labeled peptide, and the resulting fragmentation pattern (MS/MS spectrum) can be used to determine the amino acid sequence of the peptide and, crucially, to identify the specific amino acid residue that is covalently modified by the photoaffinity probe. nih.govthermofisher.com This provides high-resolution information about the architecture of the nucleotide-binding site.
Mapping Nucleotide Binding Sites on ATPases and Synthases
This compound has been instrumental in elucidating the structure and function of the nucleotide-binding sites on ATPases and ATP synthases. These enzymes play a central role in cellular energy metabolism, and understanding their mechanism of action is of fundamental importance. Photoaffinity labeling with this compound allows for the direct identification of the protein subunits and specific amino acid residues that constitute the catalytic and regulatory nucleotide-binding sites.
Probing F1-ATPase Nucleotide Binding Sites with this compound
The F1 portion of the F-type ATPase (also known as ATP synthase) is the catalytic core of the enzyme responsible for ATP synthesis and hydrolysis. It has a complex subunit structure, typically α3β3γδε, with multiple nucleotide-binding sites. This compound has been extensively used to probe these sites in F1-ATPase from various sources, including mitochondria and chloroplasts. nih.govnih.gov
Studies using 2-azido-[α-³²P]ADP on nucleotide-depleted mitochondrial F1-ATPase have shown that the photoprobe labels the β subunit exclusively, even at high concentrations of the probe. nih.gov This specific labeling of the β subunit is consistent with the known location of the catalytic sites on this subunit. The covalent modification of the β subunit by this compound leads to the inactivation of the ATPase activity, further confirming that the labeling occurs at a functionally important site. nih.gov
Interestingly, in the absence of photoirradiation, this compound exhibits binding characteristics similar to the natural ligand, ADP, with one high-affinity binding site and several lower-affinity sites per F1 molecule. nih.gov This demonstrates that the azido modification does not significantly alter the initial binding of the nucleotide to the enzyme.
Catalytic vs. Non-Catalytic Site Labeling
The F1-ATPase possesses both catalytic and non-catalytic nucleotide-binding sites. The catalytic sites are located primarily on the β subunits and are directly involved in ATP synthesis or hydrolysis. The non-catalytic sites, found at the interface between the α and β subunits, are thought to play a regulatory role. This compound has been a valuable tool in distinguishing between these two types of sites. nih.govnih.gov
In studies on chloroplast F1-ATPase, exposure to 2-azido-ATP (which can be hydrolyzed to this compound at the catalytic site) followed by photolysis resulted in the covalent labeling of two distinct peptides within the β-subunit. nih.gov One peptide, containing tyrosine-362, was labeled exclusively by a this compound moiety and was identified as part of a catalytic site. The other peptide, containing tyrosine-385, was labeled by either a 2-azido-ATP or a this compound moiety and was assigned to a non-catalytic site. nih.gov
Similar findings have been reported for the rat liver F1-ATPase, where UV irradiation after exposure to [β,γ-³²P]-2-azido-ATP led to the modification of two different tyrosine residues in adjacent tryptic peptides of the β subunit. These modifications were attributed to the occupancy of both catalytic and non-catalytic sites by 2-azido-ATP or its hydrolyzed product, this compound. nih.gov The ability to differentially label these sites provides crucial insights into the structural and functional differences between the catalytic and non-catalytic nucleotide-binding domains of the F1-ATPase.
Table 1: Labeled Residues in F1-ATPase by this compound/ATP
| Enzyme Source | Labeled Subunit | Labeled Residue | Site Type |
|---|---|---|---|
| Chloroplast F1-ATPase | β | Tyrosine-362 | Catalytic |
| Chloroplast F1-ATPase | β | Tyrosine-385 | Non-catalytic |
| Rat Liver F1-ATPase | β | Tyrosine | Catalytic |
| Rat Liver F1-ATPase | β | Tyrosine | Non-catalytic |
Investigating Hysteretic Inhibition Mechanisms
The photoaffinity label this compound has been instrumental in elucidating the mechanisms of hysteretic inhibition in F1-ATPase. Studies have shown that the binding of ADP to a slowly exchangeable, non-catalytic nucleotide binding site on the F1-ATPase enzyme can induce significant inhibition of its ATPase activity. When F1-ATPase is prepared to contain three tightly bound nucleotides, two of which are in a non-exchangeable state, incubation with ADP in the presence of magnesium ions leads to a 40-45% inhibition of its activity. nih.gov
Table 1: Inhibition of F1-ATPase by this compound
| Experimental Condition | Resulting Inhibition | Key Finding |
|---|---|---|
| Incubation of F1-ATPase with ADP and Mg2+ | 40-45% inhibition of ATPase activity | Demonstrates the inhibitory effect of ADP. |
| Covalent binding of this compound to F1-ATPase | Identification of the inhibitory site | Pinpoints Tyr-368 on a beta-subunit as the site of inhibition. |
| Binding of this compound to a second non-catalytic site | No further inhibition observed | Differentiates between inhibitory and non-inhibitory binding sites. |
Analysis of Chloroplast Coupling Factor 1 Binding
This compound has proven to be a valuable tool for probing the nucleotide binding sites of Chloroplast Coupling Factor 1 (CF1). As a photoaffinity analog of ADP, it has been synthesized and utilized to investigate the tight nucleotide binding site on the membrane-bound CF1 of spinach chloroplast thylakoid membranes. Research has demonstrated that this compound inhibits the light-induced dark binding of ADP to this tight binding site.
The binding of this compound itself to the thylakoid membranes is tight, with a concentration of 1 µM being sufficient to achieve 50% of the maximum binding. This tight binding is dependent on the energization of the thylakoid membranes, and the analog remains bound even after multiple washing steps. The stoichiometry of this binding is notable, with a maximum extent of 1.2-1.3 nmol of this compound per mg of chlorophyll, which is consistent with the known content of CF1 in these membranes. This binding can be competitively reduced by the simultaneous addition of ADP. Upon UV photolysis of membranes with tightly bound 2-Azido-[β-³²P]ADP, the label is covalently incorporated. Subsequent isolation and analysis of the CF1 complex have definitively shown that the analog is covalently attached to the beta subunit of the coupling factor.
Table 2: Binding Characteristics of this compound to Chloroplast Coupling Factor 1
| Parameter | Value | Significance |
|---|---|---|
| Concentration for 50% max. binding | 1 µM | Indicates high affinity for the tight binding site. |
| Maximum binding extent | 1.2-1.3 nmol/mg chlorophyll | Stoichiometric with the CF1 content of thylakoid membranes. |
| Subunit labeled | Beta subunit | Identifies the specific protein subunit involved in binding. |
Examination of Sarcoplasmic Reticulum Ca2+-ATPase
A review of the scientific literature did not yield specific studies utilizing this compound for the examination of Sarcoplasmic Reticulum Ca2+-ATPase. While photoaffinity labeling is a common technique to study this enzyme, research has predominantly focused on other azido-nucleotide analogs, such as 8-azido-ATP. These studies have been successful in identifying ATP-binding proteins and characterizing the nucleotide binding sites of different isoforms of the Ca2+-ATPase in the sarcoplasmic and endoplasmic reticulum. nih.gov However, direct investigations employing this compound for this specific purpose are not documented in the reviewed sources.
Interaction Studies with Actin-Activated S1-ATPase
The functional consequences of incorporating this compound into actin filaments have been investigated to understand its impact on the actin-activated S1-ATPase activity. In these studies, 2-Azido-ATP is incorporated into actin, and the effect of replacing the native ADP with this compound within the F-actin structure is examined.
The results indicate that the replacement of ADP with this compound in F-actin, both before and after photocross-linking, leads to a significant decrease in the actin-activated S1-ATPase activity. This suggests that the presence of the 2-azido group on the adenine (B156593) ring of the bound nucleotide interferes with the proper interaction between actin and the myosin subfragment 1 (S1), which is essential for the stimulation of ATP hydrolysis. Interestingly, F-actin containing photocross-linked this compound can be depolymerized by dialysis against a solution containing low concentrations of calcium chloride and ATP. However, once depolymerized, this modified G-actin rapidly loses its ability to repolymerize, even in the presence of sufficient ATP and calcium. This indicates that the covalent modification of the nucleotide-binding cleft of actin by this compound not only affects its interaction with myosin but also impairs its polymerization dynamics.
Table 3: Effect of this compound on Actin-Activated S1-ATPase
| Actin State | Effect on S1-ATPase Activity | Effect on Polymerization |
|---|---|---|
| F-actin with this compound (before cross-linking) | Appreciably decreased | - |
| F-actin with this compound (after cross-linking) | Appreciably decreased | Depolymerizable, but loses ability to repolymerize. |
Elucidation of Nucleotide Transport and Carrier Mechanisms
Characterization of Mitochondrial ADP/ATP Carriers
A novel photoactivatable and radioactive derivative of ADP, 2-azido-3'-O-naphthoyl-[beta-³²P]ADP (2-azido-N-[³²P]ADP), has been synthesized and employed to map the substrate binding sites of the yeast mitochondrial ADP/ATP carrier. This analog has been used in studies with mitochondria isolated from genetically modified strains of Saccharomyces cerevisiae that produce either the native or a His-tagged Anc2p isoform of the carrier.
In the absence of light, 2-azido-N-[³²P]ADP binds reversibly to the ADP/ATP carrier in mitochondria but is not transported across the mitochondrial membrane. Upon photoirradiation, this probe covalently labels mitochondrial proteins. Significantly, among all the proteins present in the mitochondria, only the ADP/ATP carrier is radiolabeled. The specificity of this labeling has been confirmed by the observation that carboxyatractyloside (B560681) (CATR), a potent and specific inhibitor of ADP/ATP transport, completely prevents the incorporation of the photoprobe into the carrier protein. nih.gov This high degree of specificity makes 2-azido-N-[³²P]ADP an excellent tool for characterizing the nucleotide binding pocket of the mitochondrial ADP/ATP carrier.
Identification of Specific Binding Segments within Transport Proteins
To pinpoint the exact regions of the mitochondrial ADP/ATP carrier that are involved in substrate binding, the purified carrier, photolabeled with 2-azido-N-[³²P]ADP, was subjected to chemical cleavage using cyanogen bromide (CNBr) or hydroxylamine. The resulting peptide fragments were then separated and identified using a combination of SDS-PAGE, Western blotting, amino acid sequencing, and mass spectrometry (MALDI-MS and ESI-MS).
This detailed analysis led to the identification of two short and distinct segments of the ADP/ATP carrier that were photolabeled by the this compound analog. nih.gov The first identified segment is S183-R191, which is located in the central part of the carrier protein. The second labeled segment is I311-K318, which belongs to the C-terminal end of the carrier. The identification of these two specific binding segments has allowed for the proposal of plausible models for the organization of the nucleotide binding site(s) within the mitochondrial ADP/ATP carrier, implicating these two distinct regions in the binding and translocation of ADP and ATP.
Table 4: Identified Binding Segments of the Mitochondrial ADP/ATP Carrier
| Labeled Segment | Location within the Carrier | Amino Acid Sequence |
|---|---|---|
| Segment 1 | Central part | S183-R191 |
| Segment 2 | C-terminal end | I311-K318 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Azido-ATP |
| 2-Azido-3'-O-naphthoyl-[beta-³²P]ADP |
| 2-nitreno-ADP |
| 8-azido-ATP |
| Actin |
| ADP |
| ATP |
| Calcium Chloride |
| Carboxyatractyloside (CATR) |
| Chloroplast Coupling Factor 1 (CF1) |
| Cyanogen bromide (CNBr) |
| F1-ATPase |
| Hydroxylamine |
| Magnesium |
| Myosin subfragment 1 (S1) |
| Sarcoplasmic Reticulum Ca2+-ATPase |
Investigation of Purinergic Receptor Pharmacology and Architecture
The photoaffinity label 2-azidoadenosine-5'-diphosphate (this compound) serves as a critical tool for elucidating the structure and function of purinergic receptors, a class of receptors activated by extracellular nucleotides like adenosine diphosphate (ADP) and adenosine triphosphate (ATP). Its ability to form a covalent bond with its binding target upon photoactivation allows for the stable labeling and subsequent identification of receptor proteins and their specific ligand-binding domains.
Labeling of Platelet ADP Receptors (e.g., P2Y12, P2Y1)
Human platelets express two key G protein-coupled ADP receptors, P2Y1 and P2Y12, both of which are central to platelet activation and aggregation. nih.govresearchgate.netyoutube.com The P2Y1 receptor, coupled to Gq, initiates platelet shape change and aggregation, while the P2Y12 receptor, coupled to Gi, is responsible for amplifying and sustaining the aggregation response. youtube.comnih.govyoutube.com
This compound has been effectively utilized as a photoaffinity label to investigate these platelet P2Y receptors. nih.gov By substituting the natural agonist ADP with its photoreactive analog, researchers can covalently modify the receptor's binding pocket. This technique is instrumental in:
Identifying the receptor protein: Following incubation with radiolabeled this compound and UV irradiation, the covalently tagged protein can be isolated and identified, confirming its identity as the specific ADP receptor.
Mapping the binding site: By analyzing the labeled receptor through techniques like peptide mapping and sequencing, the specific amino acid residues that form the ADP binding pocket can be pinpointed.
Understanding receptor pharmacology: Studying how the binding of this compound is competed by other agonists or antagonists provides valuable insights into the pharmacological profile of the P2Y1 and P2Y12 receptors.
The distinct roles of these two receptors in hemostasis make them significant targets for antiplatelet therapies. guidetoimmunopharmacology.org The application of photoaffinity labeling with this compound contributes to the fundamental understanding required for the development of more specific and effective antithrombotic drugs. guidetopharmacology.org
| Receptor | G Protein Coupling | Primary Function in Platelets | Role of this compound |
|---|---|---|---|
| P2Y1 | Gq | Initiates aggregation and shape change youtube.com | Covalent labeling for binding site identification nih.gov |
| P2Y12 | Gi | Amplifies and sustains aggregation nih.govyoutube.com | Probing receptor structure and pharmacology nih.gov |
Exploring P2X Receptor Interactions
P2X receptors are ligand-gated ion channels that are activated primarily by ATP. tocris.comnih.gov In contrast to the P2Y receptors, purified ADP is generally considered inactive at most P2X receptor subtypes. tocris.comnih.gov This pharmacological distinction is crucial for differentiating purinergic signaling pathways.
While the photoreactive analog 2-azido-ATP is widely used to label the ATP binding sites of P2X1, P2X2, P2X3, and P2X4 receptors, the application of this compound in this context is primarily as a negative control to confirm the specificity of ATP-mediated interactions. nih.gov Studies have shown that subsequent responses to ATP are significantly inhibited when cells expressing P2X receptors are UV irradiated in the presence of 2-azido-ATP, an effect not observed with ADP. nih.gov
However, some research suggests a more complex interaction. Under specific experimental conditions, such as after a "priming" application of a low concentration of ATP, P2X receptors can become sensitive to activation by other nucleotides, including ADP. nih.gov In such studies, this compound could theoretically be used to explore these intermediate activation states and determine if ADP binds to the same or an allosteric site on the ATP-primed receptor. nih.govjneurosci.org The primary utility of this compound in P2X receptor research remains to confirm the receptor's selectivity for triphosphate over diphosphate nucleotides. nih.gov
Analysis of Adenylyl Cyclase Modulation
The activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP), is modulated by signals from G protein-coupled receptors. The platelet ADP receptor P2Y12 is canonically coupled to the inhibitory G protein, Gi. youtube.comguidetoimmunopharmacology.org Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. youtube.com This reduction in cAMP is a key step in promoting platelet aggregation.
This compound is an invaluable tool for studying this signaling cascade. By covalently labeling the P2Y12 receptor, this compound can be used to:
Induce irreversible receptor activation: Upon photolysis, this compound forms a permanent link with the P2Y12 receptor, locking it in an active state. This allows for the study of downstream signaling events, such as the sustained inhibition of adenylyl cyclase, without the need for continuous agonist presence.
Isolate the receptor-cyclase complex: The stable complex formed by this compound-labeled P2Y12 receptor can facilitate the purification and analysis of the associated signaling proteins, including the Gi protein subunits and adenylyl cyclase itself.
Quantify receptor-mediated inhibition: Researchers can measure the extent to which adenylyl cyclase activity is inhibited in response to the specific and irreversible activation of the P2Y12 receptor by this compound.
While some photoaffinity labels have been developed to directly target adenylyl cyclase, they are typically analogs of activators like forskolin (B1673556) or P-site inhibitors like 2',5'-dideoxyadenosine, rather than ADP. nih.govnih.gov Therefore, this compound's role in analyzing adenylyl cyclase modulation is indirect, acting through the specific labeling of the Gi-coupled P2Y12 receptor.
Studies on Nucleotide-Dependent Enzyme Active Sites
Beyond membrane receptors, this compound and its analogs are instrumental in characterizing the active and allosteric sites of various intracellular enzymes that bind adenine nucleotides.
Glutamate Dehydrogenase Binding Site Characterization
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role in nitrogen and carbon metabolism by catalyzing the reversible oxidative deamination of glutamate. mdpi.comembopress.org The enzyme's activity is allosterically regulated by nucleotides, with ADP acting as a key activator. embopress.orgmdpi.com
Photoaffinity labeling, primarily using the related compound 8-azido-ADP, has been pivotal in mapping the allosteric ADP binding site on GDH. nih.govnih.govacs.org These studies have revealed:
Specificity of the photoprobe: 8-azido-ADP was shown to mimic the activating properties of ADP, indicating that it binds to the correct allosteric site. The photoincorporation of the label was effectively prevented by the presence of excess ADP but not other nucleotides. nih.govnih.gov
Identification of the binding domain: After photolabeling and subsequent enzymatic digestion of the GDH protein, a specific peptide containing the covalently attached label was isolated. nih.govacs.org Sequencing of this peptide identified the region containing the adenine ring binding domain. nih.gov
Pinpointing key residues: Through a combination of photoaffinity labeling and site-directed mutagenesis, specific amino acid residues critical for ADP binding have been identified. For example, mutating Tyrosine-187 in human GDH was shown to eliminate both ADP-mediated activation and photoinsertion of 8-azido-ADP, confirming this residue's importance in the binding pocket. nih.govacs.org
Sulfotransferase Active Site Mapping
Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group, typically from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. The structural precursor to PAPS is adenosine 3',5'-bisphosphate. A photoreactive analog, 2-azidoadenosine (B19884) 3',5'-[5'-32P]bisphosphate, has been successfully used to identify and characterize the active sites of various human sulfotransferases. nih.gov
This photoaffinity labeling approach has demonstrated that:
Labeling is specific and UV-dependent: The covalent incorporation of the 2-azido probe into sulfotransferase proteins was highly dependent on UV irradiation. nih.gov
The probe targets the active site: The labeling was effectively prevented by co-incubation with unlabeled adenosine 3',5'-bisphosphate or the natural substrate PAPS, confirming that the probe binds to the enzyme's active site. nih.gov
It can identify novel binding proteins: This technique is useful for identifying previously unknown adenosine 3',5'-bisphosphate-binding proteins within complex mixtures like liver cytosol. nih.gov
The successful application of this 2-azidoadenosine analog established photoaffinity labeling as a valuable method for characterizing recombinant human sulfotransferases and for determining the amino acid sequences at or near their active sites. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Catalytic Domain Analysis
The structural and functional analysis of the Poly(ADP-ribose) Polymerase (PARP) catalytic domain has been advanced through the use of photoaffinity labeling techniques. An NAD+ photoaffinity analogue, 2-azido-[α-³²P]NAD+, which transfers the this compound moiety, has been instrumental in identifying key residues within the NAD+-binding site of the human PARP catalytic domain (a 40 kDa fragment). portlandpress.com
In a key study, UV-induced photoinsertion of the 2-azido-[α-³²P]NAD+ analogue into the PARP catalytic domain occurred with a stoichiometry of 0.73 moles of the analogue per mole of the protein domain. portlandpress.com This labeling was shown to be specific to the NAD+-binding site, as competition experiments demonstrated that 3-aminobenzamide, a known PARP inhibitor, strongly protected the enzyme from photoinsertion. portlandpress.com
To pinpoint the exact location of interaction, the labeled catalytic domain was subjected to trypsin digestion. The resulting peptides were then separated using boronate affinity chromatography and reverse-phase high-performance liquid chromatography (HPLC). This process led to the identification of two major NAD+-binding residues that were covalently modified by the this compound portion of the analogue:
Lysine 893 (Lys⁸⁹³) , located within the peptide sequence Ile⁸⁷⁹–Lys⁸⁹³. portlandpress.com
Tryptophan 1014 (Trp¹⁰¹⁴) , found in the peptide sequence Thr¹⁰¹¹–Trp¹⁰¹⁴. portlandpress.com
Further investigation using site-directed mutagenesis of these identified residues revealed their relative importance for the enzyme's function. The mutation of Lys⁸⁹³ was found to be critical for the catalytic activity of PARP, whereas the mutation of Trp¹⁰¹⁴ did not have the same critical impact. portlandpress.com These findings demonstrate the utility of this compound derivatives in mapping the functional topography of the PARP catalytic domain.
| Identified Residue | Peptide Fragment | Functional Importance | Reference |
|---|---|---|---|
| Lysine 893 (Lys⁸⁹³) | Ile⁸⁷⁹–Lys⁸⁹³ | Critical for catalytic activity | portlandpress.com |
| Tryptophan 1014 (Trp¹⁰¹⁴) | Thr¹⁰¹¹–Trp¹⁰¹⁴ | Not critical for activity | portlandpress.com |
Creatine (B1669601) Kinase ATP-Binding Domain Identification
Photoaffinity labeling with azido-derivatives of ATP has been a successful strategy for elucidating the structure of the ATP-binding domain of creatine kinase. Studies have utilized [γ-³²P]2-azido-ATP to covalently modify and thereby identify specific regions of the enzyme that are integral to substrate binding. This analogue serves as an effective probe because it functions as a substrate for creatine kinase, its photoinsertion can be saturated, and the labeling is competitively inhibited by the presence of ATP, confirming that the interaction occurs within the active site.
In experiments on both MM and BB isoforms of rabbit cytosolic creatine kinase, [γ-³²P]2-azido-ATP was used to selectively modify peptides within the ATP-binding domain. Upon photolysis, the probe covalently attached to amino acid residues in close proximity to the adenine moiety of the bound ATP. Subsequent enzymatic digestion and analysis identified the specific peptide regions that were labeled. For the BB isoform of creatine kinase, the peptide spanning from Valine 236 to Lysine 241 (Val²³⁶-Lys²⁴¹) was shown to be selectively modified. Another region identified through labeling with azido-adenosine triphosphates was the peptide from Isoleucine 279 to Arginine 291 (Ile²⁷⁹-Arg²⁹¹). These results indicate that amino acid residues within these two peptide regions are located within the binding domain for the adenine part of the ATP molecule.
| Enzyme Isoform | Identified Peptide Region 1 | Identified Peptide Region 2 |
|---|---|---|
| Rabbit Cytosolic BB | Val²³⁶-Lys²⁴¹ | Ile²⁷⁹-Arg²⁹¹ |
Assessment of G-Protein Interactions and Oligomerization
Photoaffinity Labeling of G-Protein Subunits (e.g., Transducin)
The structural organization of heterotrimeric G-proteins, such as the retinal G-protein transducin (Gt), has been investigated using photoactivatable probes derived from this compound. A radioactive and photoactivatable derivative of NAD+, 2-azido-[adenylate-³²P]NAD+, has been synthesized for this purpose. In this methodological approach, pertussis toxin is used to catalyze the ADP-ribosylation of a specific cysteine residue (Cys³⁴⁷) on the alpha subunit of transducin (αT), thereby tethering the 2-azido-[adenylate-³²P]ADP-ribose moiety to the protein.
Subsequent activation of the azide group with UV light initiates covalent crosslinking between the C-terminal domain of the αT subunit and adjacent domains on neighboring subunits. This technique has successfully demonstrated that the ADP-ribosylated C-terminus of the αT subunit is oriented in close proximity to the γ subunit. The experiments revealed no evidence of crosslinking between the αT and βT subunits, indicating a specific spatial arrangement of the heterotrimer.
Defining Intra- and Intermolecular Crosslinking in G-Proteins
The use of 2-azido-[³²P]NAD+ as a photoactivatable probe has provided significant evidence for the existence of transducin oligomers and has helped define the specific intra- and intermolecular interactions within these complexes. Following the pertussis toxin-mediated ADP-ribosylation of Cys³⁴⁷ on the αT subunit and subsequent photoactivation, several distinct crosslinked species were produced and identified.
These species included:
An α trimer (α-α-α)
An α-α-γ complex
An α dimer (α-α)
An α-γ complex
The identification of α dimers and trimers provided strong evidence for intermolecular crosslinking, indicating that holo-transducin can exist as an oligomer in solution. The formation of α-γ complexes pointed to interactions between the C-terminus of the αT subunit and the γ subunit. To distinguish between intra- and intermolecular interactions within these α-γ complexes, the thioglycosidic bond between Cys³⁴⁷ and the radiolabeled probe was cleaved using mercuric acetate. This cleavage resulted in the transfer of the radiolabel from the original αT subunit to other α monomers (confirming intermolecular crosslinking) and to γ monomers. The labeling of γ monomers could result from either intermolecular crosslinking between different heterotrimers or intramolecular crosslinking within a single heterotrimer.
Further mapping of these interactions indicated that the C-terminal domain of αT is involved in forming αT homopolymers. Additionally, the transfer of the radiolabel to the γ subunit, specifically localized to its C-terminal half, firmly places the βγ subunit in close proximity to the Cys³⁴⁷ residue of the αT subunit.
| Crosslinked Species | Type of Interaction Indicated |
|---|---|
| α dimer (α-α) | Intermolecular |
| α trimer (α-α-α) | Intermolecular |
| α-γ complex | Intra- or Intermolecular |
| α-α-γ complex | Intermolecular |
Mechanistic Insights and Conformational Dynamics Revealed by 2 Azido Adp Research
Insights into Nucleotide Conformation and Binding Affinity
Research employing 2-Azido-ADP has provided significant insights into the varied binding affinities and conformational states of nucleotides within protein binding pockets. As a photoactivatable analog of ADP, it allows for the characterization of both reversible binding and subsequent covalent labeling, offering a detailed view of nucleotide-protein interactions.
Studies on the ADP/ATP carrier in beef heart mitochondria have demonstrated that this compound can bind to two distinct types of specific sites, characterized by markedly different affinities. In the dark, reversible binding assays revealed a high-affinity site with a dissociation constant (Kd) of 20 µM and a low-affinity site with a Kd of 400 µM. nih.gov This highlights the probe's ability to discern subtle differences in the binding environments of a single protein.
Similarly, investigations into the H(+)-ATPase from chloroplasts (CF(0)F(1)) have shown that this compound can selectively bind to different catalytic sites, designated as sites 1, 2, and 3, in order of decreasing affinity for ADP. nih.gov By carefully adjusting incubation conditions, researchers can preferentially label these sites, underscoring the differential binding affinities that govern the enzyme's catalytic cycle. nih.govnih.gov The tight binding of the azido-nucleotide is a prerequisite for the subsequent covalent modification upon UV irradiation. nih.govresearchgate.net
| Protein | Organism/Tissue | Binding Site Type | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| ADP/ATP Carrier | Beef Heart Mitochondria | High-Affinity | 20 µM | nih.gov |
| Low-Affinity | 400 µM | nih.gov | ||
| H(+)-ATPase (CF(0)F(1)) | Chloroplasts | Catalytic Site 1 (Tight) | Affinity decreases from Site 1 to Site 3 | nih.gov |
| Catalytic Site 2 (Loose) | nih.gov | |||
| Catalytic Site 3 (Open) | nih.gov |
Understanding Allosteric Regulation and Conformational Changes in Nucleotide-Binding Proteins
The binding of nucleotides often induces conformational changes that are critical for the function of enzymes and transport proteins, a process frequently governed by allosteric regulation. This compound has been instrumental in capturing these dynamic states.
In multi-domain proteins like the multidrug resistance protein MRP1, an ABC transporter, nucleotide binding domains (NBDs) exhibit complex allosteric communication. While the two NBDs are not functionally equivalent, they are interdependent. The interaction of ADP at the second nucleotide-binding domain (NBD2) allosterically enhances the binding of ATP at the first (NBD1). nih.gov This finding suggests a sophisticated mechanism for coupling ATP utilization to substrate transport.
Studies on the Escherichia coli PriA helicase reveal that allosteric interactions connect the nucleotide-binding sites with the single-stranded DNA (ssDNA) binding site. nih.gov The binding of DNA affects the intrinsic affinities of both the strong and weak nucleotide-binding sites, indicating a direct communication pathway that involves conformational changes throughout the entire protein. nih.gov This communication is crucial for controlling the helicase's interaction with DNA during replication and repair. The binding of this compound and other analogs helps to dissect how these conformational changes are coupled to the enzyme's catalytic cycle. biorxiv.org
Discrimination of Distinct Nucleotide Binding Sites within Multi-Domain Proteins
A significant challenge in studying complex proteins is distinguishing between multiple, often similar, nucleotide-binding sites. This compound's ability to covalently label its binding site upon photoactivation makes it an ideal tool for mapping these locations.
In the ADP/ATP carrier of beef heart mitochondria, photolabeling with 2-azido[α-32P]ADP allowed for the identification of two discrete labeled regions within the 297-amino acid protein. nih.gov These regions, spanning from Phe-153 to Met-200 and from Tyr-250 to Met-281, are both concluded to face the cytosol. nih.gov A separate study using a novel derivative, 2-azido-3'-O-naphthoyl-[β-32P]ADP, on the yeast mitochondrial ADP/ATP carrier also identified two distinct labeled segments: S183-R191 and I311-K318. nih.gov
Research on the chloroplast H(+)-ATPase demonstrated that 2-azido-[α-32P]ADP binds exclusively to catalytic sites, specifically labeling the amino acid residue beta-Tyr-362. nih.govnih.gov By altering experimental conditions, it was possible to selectively modify different catalytic sites—either the "loose" site 2 or the "open" site 3—thereby discriminating between them functionally. nih.gov This selective labeling is crucial for understanding the cooperative roles of the different catalytic sites during ATP synthesis and hydrolysis.
| Protein | Probe Used | Distinct Sites/Regions Identified | Reference |
|---|---|---|---|
| ADP/ATP Carrier (Beef Heart) | 2-azido[α-32P]ADP | Two regions identified: Phe-153 to Met-200 and Tyr-250 to Met-281 | nih.gov |
| ADP/ATP Carrier (Yeast) | 2-azido-3'-O-naphthoyl-[β-32P]ADP | Two segments identified: S183-R191 and I311-K318 | nih.gov |
| H(+)-ATPase (Chloroplasts) | 2-azido-[α-32P]ADP | Selective labeling of catalytic sites 1 (tight), 2 (loose), and 3 (open) at residue β-Tyr-362 | nih.govnih.gov |
| Ca2+-ATPase (Sarcoplasmic Reticulum) | SL-2N3-ATP (spin-labeled 2-azido-ATP) | Provided evidence for distinct and possibly adjacent ATP-binding sites | nih.gov |
Functional Consequences of this compound Binding and Covalent Modification on Enzyme Activity
The ultimate goal of identifying and characterizing nucleotide-binding sites is to understand their role in protein function. By covalently modifying these sites, this compound allows researchers to directly assess the functional consequences of blocking a specific site.
In the chloroplast H(+)-ATPase, covalent modification of either catalytic site 2 or site 3 by this compound resulted in the inhibition of both ATP synthesis and ATP hydrolysis under multi-site (cooperative) conditions. nih.gov The degree of inhibition was found to be directly proportional to the extent of modification. nih.govnih.gov Extrapolation of the data indicated that the complete modification of just one of these catalytic sites is sufficient to entirely block the enzyme's multi-site catalytic activity. nih.gov This demonstrates that the cooperative action of multiple sites is essential for the enzyme's function.
Similarly, in the ADP/ATP carrier from beef heart mitochondria, reversible binding of this compound was shown to inhibit the transport of ADP/ATP. nih.gov This inhibitory effect confirms that the sites labeled by the probe are functionally critical for the carrier's transport activity. The covalent nature of the modification after photoirradiation permanently locks the protein in an inhibited state, providing a clear link between the labeled site and the protein's transport function. nih.govnih.gov
| Protein | Site of Modification | Observed Functional Consequence | Reference |
|---|---|---|---|
| H(+)-ATPase (CF(0)F(1)) | Catalytic Site 2 (Loose) | Inhibition of multi-site ATP synthesis and hydrolysis | nih.gov |
| Catalytic Site 3 (Open) | Inhibition of multi-site ATP synthesis and hydrolysis | nih.gov | |
| ADP/ATP Carrier | Cytosolic-facing nucleotide binding sites | Inhibition of ADP/ATP transport | nih.gov |
Comparative Analysis with Other Adenine Nucleotide Analogs
Distinction from 8-Azido-ADP/ATP in Binding Characteristics and Applications
The substitution of the azido (B1232118) group at the C-2 versus the C-8 position of the adenine (B156593) ring in ADP and ATP results in significant differences in the binding characteristics and applications of these photoaffinity labels. These differences stem from the distinct chemical environments and spatial orientations of the C-2 and C-8 positions, which influence the conformation of the nucleotide and its interaction with protein binding sites.
A primary distinction lies in the preferred glycosidic bond conformation. Circular dichroism spectra indicate that 8-azido-substituted 2',5'-oligoadenylates tend to adopt a syn-orientation, which is different from the anti-orientation found in naturally occurring 2',5'-oligoadenylates. nih.gov This contrasts with the presumed anti-conformation of 2-azido analogs, which more closely mimics the natural nucleotide. This conformational variance can lead to differential binding affinities and specificities for various enzymes. For instance, while 8-azidoadenosine (B559645) analogues of 2-5A demonstrate strong binding to RNase L, it is suggested that the glycosidic base orientation may change from syn to anti during the binding process. nih.gov
These structural differences lead to markedly different outcomes in photoaffinity labeling experiments. When used as probes for 2-5A binding proteins, [γ-32P]2-azido adenylate trimer 5'-triphosphate photolabels only a single polypeptide with a molecular weight of 185,000. nih.gov In stark contrast, [α-32P]8-azido adenylate trimer 5'-triphosphate covalently labels six different polypeptides with molecular weights of 46,000, 63,000, 80,000, 89,000, 109,000, and 158,000. nih.gov This demonstrates the dramatically different photolabeling patterns and target specificities of the two isomers. nih.gov
Applications of these probes further highlight their distinct properties. 2-Azido-ADP has been effectively used to label a tight nucleotide-binding site on chloroplast coupling factor 1, incorporating into both the α and β subunits. nih.gov Conversely, 8-azido-ATP and 8-azido-ADP have been extensively used to probe the ATP synthase in submitochondrial particles, where they bind mainly to the β subunits. tocris.com However, due to the location of the binding site at an interface between subunits, the nitrene radicals formed upon photolysis can also react with amino acids on the α subunit. tocris.com
| Feature | This compound/ATP | 8-Azido-ADP/ATP |
| Position of Azido Group | C-2 of the adenine ring | C-8 of the adenine ring |
| Presumed Conformation | anti (mimics natural nucleotides) | syn |
| Photolabeling Pattern (2-5A System) | Labels a single 185 kDa polypeptide. nih.gov | Labels six distinct polypeptides (46-158 kDa). nih.gov |
| Example Application | Labeling of chloroplast coupling factor 1 (α and β subunits). nih.gov | Labeling of mitochondrial ATP synthase (primarily β subunit, cross-linking to α). tocris.com |
Comparison with Other Photoaffinity Probes (e.g., BzATP, FSBA)
This compound and its triphosphate counterpart are part of a broader class of photoaffinity probes used to identify and characterize nucleotide-binding sites. When compared with other common probes like 2′,3′-O-(4-benzoylbenzoyl)-ATP (BzATP) and 5'-p-fluorosulfonylbenzoyl adenosine (B11128) (FSBA), 2-azido-ATP exhibits distinct functional characteristics, particularly at P2X receptors. nih.gov
At the human P2X1 receptor, 2-azido-ATP acts as an agonist, capable of inducing receptor activation and subsequent desensitization. nih.gov This agonist activity is consistent with findings that substitutions at the C-2 position of the adenine ring are generally well-tolerated by this receptor. nih.gov Upon UV irradiation, 2-azido-ATP can lock the P2X1 receptor in a desensitized state, thereby inhibiting subsequent responses to ATP. nih.gov This effect is mediated by acting at the ATP binding site, as confirmed by receptor protection experiments and radioligand binding studies. nih.gov
BzATP, another widely used photoaffinity label, also acts as an agonist at several P2X receptors, notably as a prototypic P2X7 receptor agonist. nih.gov Like 2-azido-ATP, it can be used to covalently label ATPase and other ATP-binding proteins upon photolysis. nih.govnih.gov
In contrast, FSBA (5'-p-fluorosulfonylbenzoyl adenosine) shows a lack of effect at P2X receptors. nih.gov It does not act as an agonist or block subsequent ATP-evoked responses, indicating that it does not bind to the receptor. nih.gov This suggests that the ATP binding site of P2X receptors is significantly different from those of many other ATP-binding proteins that are successfully targeted by FSBA. nih.gov The inactivity of FSBA at P2X receptors underscores the specific structural requirements for ligand recognition at these sites, which 2-azido-ATP and BzATP are able to meet. nih.gov
| Photoaffinity Probe | Chemical Class | Activity at P2X1 Receptor | Mechanism of Covalent Labeling |
| 2-Azido-ATP | Aryl azide (B81097) | Agonist; induces activation and desensitization. nih.gov | Photolysis of the azido group generates a reactive nitrene. nih.gov |
| BzATP | Benzophenone (B1666685) | Partial agonist. nih.gov | Photolysis of the benzophenone group generates a reactive triplet state. |
| FSBA | Sulfonyl fluoride (B91410) | Inactive; does not bind or block the receptor. nih.gov | Electrophilic sulfonyl fluoride group reacts with nucleophilic amino acid residues. |
Stereochemical Specificity and Enantiomeric Studies of this compound Analogs
The biological activity of nucleotide analogs is often highly dependent on their stereochemistry. Studies involving enantiomers of this compound have demonstrated a strict stereospecificity at platelet receptors. nih.govroyalsocietypublishing.org
To test this specificity, the L-enantiomers of D-adenosine, AMP, ADP, and their corresponding 2-azido analogues were synthesized and evaluated for their effects on human platelets. nih.govroyalsocietypublishing.org The results were unequivocal: all of the L-enantiomers, including 2-azido-L-ADP, were completely inactive. nih.govroyalsocietypublishing.org They failed to induce platelet aggregation or inhibit platelet function, nor did they cause any change in platelet cAMP levels. nih.govroyalsocietypublishing.org This demonstrates that platelet receptors for ADP possess a high degree of stereospecificity, recognizing only the naturally occurring D-enantiomer. nih.govroyalsocietypublishing.org Because the L-enantiomers are biologically inactive, it has been proposed that 2-azido-L-adenosine, 2-azido-L-AMP, and 2-azido-L-ADP can serve as valuable negative controls in photoaffinity labeling experiments to account for non-specific binding and labeling. nih.govroyalsocietypublishing.org
Stereoselectivity is also observed with respect to the orientation of the azido group on the ribose moiety in certain analogs. In the development of inhibitors for the SARS-CoV-2 macrodomain 1 (Mac1), installing an α-azide at the anomeric center of the distal ribose of an ADP-ribose analog significantly increased its inhibitory activity compared to the native ADP-ribose. acs.org In contrast, the corresponding β-azide analog was found to be a "notably worse inhibitor," highlighting the critical role of stereochemistry in ligand recognition and potency. acs.org
Synergistic and Antagonistic Effects with Natural Nucleotides
As an analog of ADP, this compound often interacts with the same binding sites as natural nucleotides, leading to competitive, antagonistic, or synergistic effects depending on the specific protein and cellular context.
In studies on chloroplast coupling factor 1, it was observed that the tight binding of this compound to thylakoid membranes was diminished by the simultaneous addition of ADP. nih.gov This indicates a competitive interaction, where both the natural ligand (ADP) and the analog (this compound) vie for the same tight nucleotide-binding site. nih.gov
A clear antagonistic relationship has been demonstrated at the ADP receptor on human platelets. The two primary effects of ADP on platelets—inducing aggregation and inhibiting stimulated adenylate cyclase—are both mediated by the same receptor. nih.gov The natural nucleotide ATP acts as a competitive antagonist at this receptor. nih.gov Research has shown that this compound also induces platelet aggregation and inhibits adenylate cyclase, and both of these actions are competitively inhibited by ATP. nih.gov The calculated pA2 values for ATP's inhibition of this compound's effects were similar to those for its inhibition of ADP's effects, confirming that this compound acts through the same receptor mechanism and is subject to the same antagonism by ATP. nih.gov This finding clarifies that the high potency of this compound as an adenylate cyclase inhibitor is due to greater efficacy at the ADP receptor, not due to actions at a different site. nih.gov
The interactions are governed by the complex pharmacology of purinergic receptors, such as the P2Y receptor family. Mammalian P2Y1 receptors, for instance, are potently activated by ADP, while ATP can act as a partial agonist or an antagonist depending on the level of receptor reserve. guidetopharmacology.org The antagonistic effect of ATP on the actions of this compound is consistent with the established pharmacology of this receptor class. nih.govguidetopharmacology.org
Future Directions and Emerging Research Avenues for 2 Azido Adp
Advanced Spectroscopic and Structural Biology Applications
The intrinsic properties of the azido (B1232118) group make 2-Azido-ADP and its derivatives promising candidates for advanced spectroscopic studies. While the azide (B81097) itself can be a vibrational probe for techniques like 2D infrared spectroscopy, its primary future role in spectroscopy will likely be as a versatile chemical handle. nih.gov For instance, spin-labeled versions of 2-azido-nucleotides have been synthesized to study nucleotide-binding sites using Electron Spin Resonance (ESR) spectroscopy. nih.gov This approach can reveal distinct conformational states of proteins upon nucleotide binding.
Future applications could involve the development of this compound analogs equipped with fluorophores suitable for Förster Resonance Energy Transfer (FRET). Such probes would enable real-time monitoring of conformational changes in proteins and protein-protein interactions within signaling complexes. By placing a FRET donor on the protein of interest and using a fluorescently-tagged this compound as the acceptor (or vice versa), researchers can measure intramolecular distances and dynamic events with high sensitivity. The Transcreener® ADP² TR-FRET assay, though it relies on antibodies to detect ADP, demonstrates the power of FRET-based nucleotide detection, a principle that could be adapted to covalently linked probes for more stable and specific measurements. bellbrooklabs.com
Exploration in Novel Enzyme Systems and Cellular Pathways
Photoaffinity labeling with this compound has been instrumental in mapping nucleotide-binding sites in well-characterized proteins such as the mitochondrial ADP/ATP carrier and F1-ATPase. nih.govnih.gov The future direction lies in applying this robust technique to less understood or newly discovered enzyme systems. Global chemo-proteomic profiling using this compound could uncover novel ADP-binding proteins and previously unknown off-target effects of nucleotide-based drugs.
This approach is particularly promising for dissecting complex cellular signaling pathways. For example, in purinergic signaling, where extracellular ADP and ATP act as signaling molecules, this compound can be used to identify and characterize novel P2Y receptors or other ecto-enzymes that metabolize extracellular nucleotides. Similarly, its application in studying the 2-5A/RNase L system, an interferon-induced antiviral pathway, has helped in characterizing the nucleotide-binding domain of RNase L. researchgate.net By creating cell-permeant versions of this compound or employing advanced delivery systems, researchers can extend these investigations to intracellular pathways that are currently difficult to probe, potentially identifying new regulatory nodes in metabolism, signal transduction, and cell growth. researchgate.net
Table 1: Selected Research Applications of this compound and Related Analogs
| Compound/Analog | Target System/Protein | Research Application | Key Finding |
| 2-Azido[α-³²P]ADP | ADP/ATP carrier (beef heart mitochondria) | Mapping nucleotide-binding sites | Identified two discrete labeled regions on the cytosolic face of the carrier. nih.gov |
| 2-Azido-[α-³²P]ADP | Mitochondrial F1-ATPase | Photolabeling of nucleotide binding sites | Revealed covalent binding exclusively to the β subunit; suggested two nucleotide sites in the β subunit. nih.gov |
| This compound | F-actin | Investigating the function of actin-bound nucleotide | Replacement of ADP with this compound decreased actin-activated S1-ATPase activity. nih.gov |
| 2-Azido-[³²P]NAD⁺ | G-protein (Transducin) | Probing G-protein structure | Provided evidence for holotransducin oligomers and proximity of the α and γ subunits. nih.govnih.gov |
| Spin-labeled 2-Azido-ATP | Ca²⁺-ATPase (Sarcoplasmic Reticulum) | ESR studies of ATP-binding sites | Revealed motionally constrained species indicative of distinct and possibly adjacent ATP-binding sites. nih.gov |
| 8-Azido-[α-³²P]ATP | 2',5'-Oligoadenylate Synthetase | Identification of ATP binding domain | Identified Lysine (B10760008) 199 within the pentapeptide DFLKQ as part of the ATP binding domain. researchgate.net |
Integration with Cryo-Electron Microscopy and X-ray Crystallography for High-Resolution Structure Determination
A major challenge in structural biology is capturing the transient conformational states of proteins, especially enzyme-substrate complexes. Cryo-electron microscopy (cryo-EM) and X-ray crystallography provide atomic-level snapshots of biomolecules but require stable, homogenous samples. americanpeptidesociety.orgthepharmajournal.com this compound offers a unique solution by acting as a "covalent trap."
By binding this compound to a target protein and then photo-crosslinking it, researchers can lock the protein in a specific ADP-bound conformation. This stabilized complex is more amenable to crystallization or vitrification for high-resolution structural analysis. This strategy is invaluable for studying proteins that have weak nucleotide affinity or for capturing intermediate states in an enzymatic cycle. Preliminary crystallographic analyses have already been performed on proteins complexed with azide-ADP-Mg²⁺, demonstrating the compatibility of such analogs with crystallographic techniques. nih.gov The integration of photo-crosslinking with cryo-EM is particularly powerful, as cryo-EM is well-suited for analyzing large, flexible complexes that are difficult to crystallize. nih.govresearchgate.net This combined approach could provide unprecedented insights into the mechanisms of ATPases, kinases, and other ADP-binding proteins.
Development of Next-Generation this compound-Based Probes
The future of this compound lies in its evolution into more sophisticated, multifunctional probes through the integration of bioorthogonal chemistry. nih.gov The azide group in this compound is used for photo-crosslinking, but a second, chemically distinct azide or an alkyne group can be incorporated elsewhere in the molecule. nih.govmdpi.com This creates a "photo-clickable" probe.
These next-generation probes function in a two-step process. First, the probe binds to its target protein, and UV light is used to form a covalent bond via the photoactive 2-azido group. Second, the bioorthogonal handle (e.g., an alkyne) is used for a highly specific "click" reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnih.govacs.org This click reaction can attach a variety of reporter tags, including:
Fluorophores: For visualization of target proteins in gels or via microscopy.
Biotin: For affinity purification of the labeled protein and its binding partners, enabling subsequent identification by mass spectrometry. nih.gov
Other functional moieties: For tailored applications in diagnostics or therapeutics.
This strategy overcomes the limitations of traditional probes that have bulky reporter groups pre-attached, which can interfere with protein binding. mdpi.com The development of such clickable, photoactive this compound analogs will significantly enhance the specificity and versatility of affinity-based protein profiling and pave the way for a deeper understanding of the ADP-dependent proteome. nih.govumn.edu
Q & A
Basic: What experimental protocols are recommended for assessing 2-Azido-ADP-induced platelet aggregation and adenylate cyclase inhibition?
Methodological Answer:
- Platelet Aggregation Assay : Prepare human platelet-rich plasma (PRP) and monitor aggregation using turbidimetric methods. Use dose-response curves with this compound concentrations ranging from 0.1–100 µM. Include ATP (50 µM) as a competitive inhibitor to observe rightward shifts in log dose-response curves, indicating receptor-mediated effects .
- Adenylate Cyclase Inhibition : Stimulate platelets with prostaglandin E1 (PGE1, 1 µM) to elevate cAMP levels. Measure cAMP accumulation using radioimmunoassays or ELISA. Include papaverine (2 mM) to inhibit phosphodiesterase activity, ensuring cAMP stability. Competitive inhibition by ATP should parallel aggregation assays, with pA2 values (~4.79) calculated via Schild analysis .
Basic: How is this compound synthesized and purified for experimental use?
Methodological Answer:
- Synthesis : Start with 2-chloroadenosine. Treat with hydrazine followed by nitrous acid to replace the chlorine group with an azido moiety. Phosphorylate the resulting 2-azidoadenosine using POCl3 in trimethyl phosphate to yield this compound .
- Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate this compound. Confirm purity via UV spectroscopy (λmax = 260 nm) and HPLC. Store lyophilized aliquots at –80°C in the dark to prevent photodegradation .
Advanced: How can researchers differentiate between efficacy and affinity in this compound’s actions on platelet receptors?
Methodological Answer:
- Dose-Response Analysis : Compare log dose-response curves for aggregation vs. cyclase inhibition. This compound’s higher potency in cyclase inhibition (vs. aggregation) reflects greater efficacy, not affinity. Use ATP (50 µM) to competitively inhibit both effects, ensuring parallel curve shifts .
- Schild Analysis : Calculate pA2 values for ATP inhibition. Similar pA2 values across aggregation and cyclase assays (e.g., 4.79 for this compound) confirm shared receptor mechanisms. Statistical validation (e.g., linear regression) is critical to rule out non-parallel shifts .
Advanced: What experimental controls are essential when using this compound in photoaffinity labeling studies?
Methodological Answer:
- Light Controls : Perform experiments in dark conditions until photoactivation. Use UV light (254 nm) to activate the azido group, ensuring covalent binding to target proteins (e.g., chloroplast ATP synthase). Include dark controls to exclude non-specific binding .
- Washing Protocols : After irradiation, wash membranes extensively with high-salt buffers (e.g., 1 M NaCl) to remove unbound 2-Azido-ATP. Validate binding via autoradiography or mass spectrometry .
Advanced: How to resolve discrepancies in reported potencies of this compound across different assays?
Methodological Answer:
- Efficacy vs. Affinity : Use ATP competition assays to isolate receptor-specific effects. For example, this compound’s higher cyclase inhibition efficacy may arise from post-receptor signaling amplification, not receptor affinity. Compare slopes of dose-response curves in ATP-treated vs. untreated samples .
- Statistical Validation : Apply least-squares linear regression to log dose-response data. Ensure slopes do not differ significantly (P > 0.05) between conditions, confirming competitive inhibition .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Lyophilize this compound and store at –80°C in light-protected vials. Reconstitute in neutral buffer (pH 7.4) immediately before use.
- Stability Checks : Monitor UV absorbance (260 nm) pre- and post-storage. Degradation >5% necessitates re-purification via ion-exchange chromatography .
Advanced: How to investigate high-affinity binding sites of this compound in membrane proteins?
Methodological Answer:
- Photoaffinity Labeling : Incubate this compound with target membranes (e.g., chloroplast thylakoids). Irradiate to form covalent bonds with binding proteins. Wash extensively to remove non-specifically bound analogs .
- Detection : Use radiolabeled this compound (³²P) or immunoblotting with anti-azide antibodies. Combine with protease digestion to map binding domains .
Advanced: What statistical methods validate competitive inhibition data in this compound studies?
Methodological Answer:
- Linear Regression : Fit log dose-response data using least-squares regression (e.g., Tallarida & Jacob method). Calculate pA2 values and 95% confidence intervals to confirm ATP’s competitive role .
- Slope Comparison : Use Student’s t-test to ensure no significant difference (P > 0.05) between ATP-treated and untreated curve slopes, ruling out non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
